Disperse blue 102

Description

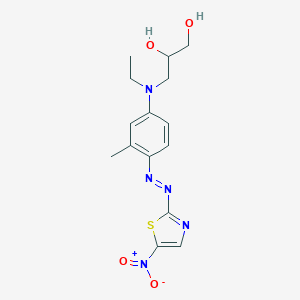

Structure

3D Structure

Properties

IUPAC Name |

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCWIIAFGQLMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864323 | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69766-79-6, 12222-97-8 | |

| Record name | Disperse Blue 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Blue 102 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a monoazo disperse dye characterized by a nitothiazole functional group.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765), diacetate, and triacetate, yielding a red-light blue to blue color.[1][3][4] The dye is applied through high-temperature dyeing processes or with the use of a carrier.[5] Beyond its industrial application in textiles, this compound has been mentioned for use as a biological dye for microscopic observation of cells and tissues.[1] Notably, it is recognized as an allergenic dye, capable of causing allergic contact dermatitis in sensitized individuals.[4][6]

Chemical Structure and Properties

This compound is chemically identified as 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol.[7] Its structure features a substituted aniline (B41778) coupled with a nitothiazole moiety through an azo bridge.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol[7] |

| CAS Number | 69766-79-6[8] (Current), 12222-97-8[2] (Deleted) |

| Molecular Formula | C₁₅H₁₉N₅O₄S[8] |

| SMILES | CCN(CC(O)CO)c1ccc(N=Nc2ncc(s2)--INVALID-LINK--[O-])c(C)c1 |

| InChI | InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3/b18-17+ |

| C.I. Name | C.I. This compound, C.I. 111945[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 365.41 g/mol [8] |

| Appearance | Dark blue to purple crystalline powder[1] |

| Solubility | Soluble in water, ethanol, and chloroform[1]; Slightly soluble in DMSO and Methanol (sonicated)[6] |

| Density | 1.43 g/cm³[9] |

| Boiling Point | 597.4 °C at 760 mmHg[9] |

| Flash Point | 315.1 °C[9] |

| Vapor Pressure | 4.03 x 10⁻¹⁵ mmHg at 25 °C[9] |

| Refractive Index | 1.664[9] |

| XLogP3 | 2.48[10] |

Synthesis

Experimental Protocols

Textile Dyeing with Disperse Dyes (General Protocol)

This compound is applied to synthetic fibers like polyester using a high-temperature, high-pressure (HT-HP) exhaust dyeing method. This process facilitates the diffusion of the non-ionic dye molecules into the hydrophobic fiber structure.

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to maintain pH 4.5-5.5)

-

Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

-

High-temperature, high-pressure dyeing apparatus

Methodology:

-

Fabric Preparation: The polyester fabric is first scoured to remove any oils, sizing agents, or impurities that could interfere with dyeing.

-

Dye Bath Preparation: A paste of the disperse dye and a dispersing agent is prepared and then diluted with water. Acetic acid is added to adjust the pH of the dye bath to an acidic range of 4.5-5.5, which is optimal for dye exhaustion.

-

Dyeing Process: The fabric is introduced into the dye bath at approximately 60°C. The temperature is then gradually raised to 130°C under pressure and maintained for 30-60 minutes.

-

Cooling and Rinsing: After the dyeing cycle, the bath is slowly cooled to about 80°C before the fabric is removed. The dyed fabric is then thoroughly rinsed with hot water.

-

Reduction Clearing: To remove any unfixed dye from the fiber surface and improve fastness properties, a reduction clearing process is performed. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for about 15-20 minutes.

-

Final Rinsing and Drying: The fabric is given a final rinse to remove residual chemicals and then dried.

Toxicology and Safety

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis (ACD).[4][11] ACD is a Type IV delayed hypersensitivity reaction. Small molecules like this compound are not immunogenic on their own but can act as haptens.

Mechanism of Allergic Contact Dermatitis

The immunologic mechanism for ACD involves two phases: sensitization and elicitation.

-

Sensitization Phase: Upon initial contact, the low-molecular-weight this compound (hapten) penetrates the epidermis. Here, it can covalently bind to endogenous proteins, forming a hapten-carrier complex. This complex is recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells. The APCs process the complex and migrate to regional lymph nodes, where they present the antigenic epitope to naive T-lymphocytes. This leads to the clonal expansion of antigen-specific memory T-cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the hapten-protein complexes are formed again. The circulating memory T-cells recognize these complexes in the skin, leading to the release of pro-inflammatory cytokines (e.g., IFN-γ, IL-2, IL-17).[12] This cytokine release orchestrates an inflammatory response, resulting in the clinical manifestations of dermatitis, such as erythema, edema, and vesiculation, typically within 48 hours of re-exposure.[12]

Due to its potential toxicity, appropriate safety measures, such as wearing chemical-resistant gloves, goggles, and protective clothing, should be employed when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[1]

References

- 1. chembk.com [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound CAS#: 12222-97-8 [m.chemicalbook.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

- 5. Allergic contact dermatitis - Wikipedia [en.wikipedia.org]

- 6. This compound [amp.chemicalbook.com]

- 7. This compound | TRC-D493480-500MG | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

- 11. Allergic and Irritant Contact Dermatitis Explained — NYC Allergy Doctor | Dr. Arthur Lubitz MD [nycallergydoctor.com]

- 12. Frontiers | Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches [frontiersin.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Blue 102 (C.I. 111945), a monoazo disperse dye. The procedures outlined are intended for laboratory-scale preparation and are based on established principles of azo dye chemistry. This document includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a synthetic dye belonging to the single azo class, characterized by the presence of one azo group (-N=N-) linking aromatic structures.[1] Its molecular formula is C₁₅H₁₉N₅O₄S, and it is registered under CAS number 12222-97-8.[1][2] The synthesis of this compound involves a two-step process: the diazotization of a heterocyclic amine, 5-nitrothiazol-2-amine, followed by an azo coupling reaction with a coupling component, 1-(ethyl(m-tolyl)amino)propane-1,2-diol.[1][3] This guide will detail the procedural steps for both the synthesis and subsequent purification of the dye for laboratory applications.

Synthesis of this compound

The synthesis of this compound is a two-stage process, graphically represented in the workflow diagram below. The initial step is the formation of a diazonium salt from 5-nitrothiazol-2-amine, which is then coupled with 1-(ethyl(m-tolyl)amino)propane-1,2-diol to yield the final dye product.

References

Spectroscopic properties of Disperse Blue 102 (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a member of the thiazolyl azo dye class, is a synthetic colorant with applications primarily in the textile industry for dyeing polyester (B1180765) fibers. Its chemical structure, characterized by a donor-acceptor system, imparts interesting photophysical properties, including absorption in the visible region of the electromagnetic spectrum and potential fluorescence. Understanding these spectroscopic characteristics is crucial for optimizing its use, exploring new applications, and for quality control. This technical guide provides an in-depth overview of the UV-Visible absorption and fluorescence properties of this compound, including detailed experimental protocols and the expected influence of the solvent environment.

Core Spectroscopic Properties

The electronic structure of this compound, featuring an electron-donating aniline (B41778) derivative and an electron-accepting nitrothiazole group linked by an azo bridge, gives rise to a strong intramolecular charge transfer (ICT) band in the visible region. This ICT transition is responsible for its characteristic blue color. The spectroscopic properties of such dyes are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.

Data Presentation

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λmax) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] | Emission Max (λem) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (ΦF) |

| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | 1.496 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetone (B3395972) | 20.7 | 1.359 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.5 | 1.361 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide | 46.7 | 1.479 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | 80.1 | 1.333 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires careful experimental procedures. The following protocols provide a general framework for conducting UV-Vis absorption and fluorescence measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials:

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, DMSO)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the dye in a known volume of a suitable solvent (e.g., acetone or DMSO, in which it is readily soluble) in a volumetric flask to prepare a concentrated stock solution (e.g., 10-3 M). Ensure complete dissolution.

-

-

Working Solution Preparation:

-

From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the range of 10-6 to 10-5 M. The final absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300-800 nm).

-

Use the same solvent as used for the sample preparation as a blank to zero the instrument.

-

-

Measurement:

-

Rinse the quartz cuvette with the solvent three times before filling it with the blank.

-

Record the baseline spectrum with the blank.

-

Rinse the cuvette with the sample solution three times before filling it.

-

Record the absorption spectrum of each concentration of the this compound solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Plot a calibration curve of absorbance versus concentration. The slope of the linear fit will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solutions prepared as for UV-Vis spectroscopy (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

-

Spectrofluorometer

Procedure:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., λex + 20 nm to 800 nm).

-

Set appropriate excitation and emission slit widths.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the this compound solution.

-

To determine the quantum yield, record the fluorescence emission spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λem).

-

The fluorescence quantum yield (ΦF) can be calculated using the following relative method:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' refers to this compound and 'std' refers to the standard.

-

-

Visualizations

Solvatochromism of this compound

The following diagram illustrates the expected solvatochromic effect on the UV-Vis absorption of this compound. In non-polar solvents, the ground state is more stable than the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a red shift (bathochromic shift) in the absorption maximum.

Caption: Solvatochromic shift of this compound with increasing solvent polarity.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is depicted in the following workflow diagram.

Caption: A streamlined workflow for the spectroscopic characterization of this compound.

C.I. Disperse Blue 102: A Technical Overview of its Chemical Properties and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of C.I. Disperse Blue 102, a synthetic dye primarily used in the textile industry. While its direct application in drug development is not established, this document summarizes its known molecular characteristics and touches upon its toxicological profile, particularly its role as a contact allergen. This information is pertinent for researchers in toxicology, dermatology, and material science.

Molecular and Physicochemical Data

C.I. This compound is a monoazo dye.[1][2] Its core chemical and physical properties are summarized in the table below, providing a quantitative look at its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1][2][3][4][][6][7] |

| Molecular Weight | 365.41 g/mol | [1][2][4][][7] |

| CAS Registry Number | 12222-97-8 | [1][2][3][][6][8][9] |

| Alternate CAS Number | 69766-79-6 | [4][][7][10][11] |

| Appearance | Dark blue to purple crystalline powder | [12] |

| Solubility | Soluble in water, ethanol, and chloroform | [12] |

Toxicological Assessment: Allergic Contact Dermatitis

The primary area of health-related research for C.I. This compound is its potential to cause allergic contact dermatitis from textiles.[13][14] Although specific data on this compound is limited, it is recognized as a potential sensitizer.[13] The evaluation of a substance's potential to cause skin sensitization is often conducted using the murine Local Lymph Node Assay (LLNA).

Experimental Protocols: Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals. The assay is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The general methodology is as follows:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Test Substance Preparation: The test substance, such as this compound, is prepared in a suitable vehicle (e.g., acetone (B3395972) and olive oil). A range of concentrations is typically evaluated.

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice. This is usually done for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day five, a radiolabeled substance, typically ³H-methyl thymidine, is injected intravenously. This substance is incorporated into the DNA of proliferating cells.

-

Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.[10]

-

Data Analysis: The incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[10]

Cellular Mechanisms: Allergic Contact Dermatitis Signaling Pathway

Allergic contact dermatitis is a T-cell-mediated delayed-type hypersensitivity reaction. The process is initiated when a low-molecular-weight chemical, known as a hapten (in this case, potentially C.I. This compound), penetrates the skin. The hapten then binds to endogenous proteins to form an immunogenic complex. This complex is recognized by antigen-presenting cells, such as Langerhans cells in the epidermis, which initiates a cellular signaling cascade leading to sensitization.

The following diagram illustrates the key events in the sensitization phase of allergic contact dermatitis.

References

- 1. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. clearsynth.com [clearsynth.com]

- 8. accustandard.com [accustandard.com]

- 9. This compound | 12222-97-8 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | CAS 69766-79-6 | LGC Standards [lgcstandards.com]

- 12. This compound [chembk.com]

- 13. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Data of CAS Number 12222-97-8 (Disperse Blue 102)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound associated with CAS number 12222-97-8, identified as Disperse Blue 102. This document collates available data on its physical and chemical characteristics, outlines experimental methodologies for their determination, and presents a logical workflow for its synthesis.

It is important to clarify a potential discrepancy in the initial query. The provided CAS number, 12222-97-8, corresponds to the disperse dye, this compound. The chemical name '1-(2-biphenyl)-1-phenylethylene' refers to a different chemical entity for which no corresponding data was found under this CAS number. This guide will focus exclusively on the data available for this compound.

Physicochemical Data Summary

The quantitative physicochemical data for this compound (CAS: 12222-97-8) is summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₄H₁₇N₅O₃S | - | [1] |

| Molecular Weight | 365.407 | g/mol | [1][2] |

| Density | 1.4 ± 0.1 | g/cm³ | [1][2] |

| Boiling Point | 597.4 ± 60.0 at 760 mmHg | °C | [1][2] |

| Flash Point | 315.1 ± 32.9 | °C | [1][2] |

| LogP | 2.48 | - | [1][2] |

| Vapor Pressure | 0.0 ± 1.8 at 25°C | mmHg | [1] |

| Refractive Index | 1.664 | - | [1][2] |

| Exact Mass | 365.115784 | g/mol | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of solid disperse dyes like this compound are outlined below. These are generalized methods and may require optimization for this specific compound.

Boiling Point Determination (Siwoloboff Method)

Due to the high boiling point and potential for decomposition, a micro-method such as the Siwoloboff method is suitable.

-

Sample Preparation: A small amount of the powdered this compound is placed into a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil bath or a Thiele tube) with gentle and uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.

Octanol-Water Partition Coefficient (LogP) Determination by HPLC

For poorly water-soluble compounds like disperse dyes, High-Performance Liquid Chromatography (HPLC) is a common method for estimating LogP.

-

System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of methanol (B129727) and water.

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known LogP values.

-

Sample Analysis: A solution of this compound in a suitable solvent (e.g., methanol) is prepared and injected into the HPLC system under the same conditions as the standards.

-

LogP Calculation: The retention time of this compound is measured, and its log k' is calculated. The LogP value is then determined by interpolation from the calibration curve.

Synthesis Workflow

This compound is synthesized via a diazo coupling reaction. The logical workflow for this synthesis is depicted in the diagram below. The process involves the diazotization of 5-nitrothiazol-2-amine, which is then coupled with 1-(ethyl(m-tolyl)amino)propane-1,2-diol.[3][4]

Caption: Synthesis workflow for this compound.

Experimental Workflow Example: LogP Determination

The following diagram illustrates a generalized workflow for the determination of the octanol-water partition coefficient (LogP) using the HPLC method.

Caption: Workflow for LogP determination via HPLC.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has a specific biological signaling pathway. As a disperse dye, its primary application is in the coloring of synthetic fibers, and it is not designed for pharmacological activity. Any biological effects are more likely to be related to general toxicity or allergic reactions rather than interaction with a specific signaling cascade. Further research would be required to investigate any potential biological targets.

References

Unveiling the Colors of Solvation: A Technical Guide to the Solvatochromic Behavior of Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of Disperse Blue 102, a monoazo dye known for its applications in the textile industry and potential as an environmental probe. Understanding how the color of this dye shifts in response to solvent polarity provides valuable insights into solute-solvent interactions at a molecular level. This phenomenon, known as solvatochromism, is of significant interest in various scientific disciplines, including materials science, analytical chemistry, and drug development, where local polarity can influence molecular interactions and reaction kinetics.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. The polarity of the solvent, its ability to form hydrogen bonds, and other specific and non-specific interactions with the dye molecule can alter the energy gap between these states, resulting in a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum.

This compound, with the chemical name 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol and C.I. number 111945, is a disperse dye characterized by a single azo (-N=N-) chromophore. Its molecular structure features a donor-π-acceptor (D-π-A) system, which is a common characteristic of solvatochromic dyes. The nitro group on the thiazole (B1198619) ring acts as a strong electron acceptor, while the substituted aniline (B41778) moiety serves as the electron donor. This intramolecular charge transfer (ICT) is sensitive to the surrounding solvent environment, making this compound and its analogues excellent candidates for studying solvatochromic effects.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of dyes structurally related to this compound, derived from the same 2-amino-5-nitrothiazole (B118965) precursor, has been investigated to understand the influence of solvent polarity on their absorption spectra. The following table summarizes the absorption maxima (λmax) of a representative hetarylazo dye derived from 2-amino-5-nitrothiazole in a range of solvents with varying polarities. This data illustrates the positive solvatochromism typically observed for this class of dyes, where an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths).[1][2]

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) |

| n-Hexane | 1.88 | Data not available |

| Dioxane | 2.21 | Data not available |

| Chloroform | 4.81 | Data not available |

| Ethyl Acetate | 6.02 | Data not available |

| Acetone (B3395972) | 20.7 | 530 |

| Ethanol | 24.6 | 535 |

| Methanol | 32.7 | 540 |

| Acetonitrile | 37.5 | Data not available |

| Dimethylformamide (DMF) | 36.7 | 550 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 555 |

Note: The data presented is for a closely related hetarylazo dye derived from 2-amino-5-nitrothiazole, as specific comprehensive data for this compound was not available in the reviewed literature. This data is representative of the expected solvatochromic trend for this class of dyes.[1][2]

Experimental Protocol for Determining Solvatochromic Behavior

The following provides a detailed methodology for the experimental determination of the solvatochromic behavior of this compound.

Materials and Instrumentation

-

Dye: this compound (analytical grade)

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, dioxane, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMF, DMSO).

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

Preparation of Stock Solution

A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent in which it is readily soluble (e.g., acetone or DMF) to a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

Preparation of Sample Solutions

From the stock solution, dilute solutions of the dye in each of the selected solvents are prepared. A small, fixed volume of the stock solution is added to a volumetric flask and diluted to the mark with the respective solvent. The final concentration should be adjusted to yield an absorbance value in the range of 0.5 to 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

Spectroscopic Measurement

-

The UV-Visible spectrophotometer is calibrated using the respective pure solvent as a blank.

-

The absorption spectrum of each dye solution is recorded over a suitable wavelength range (e.g., 350-700 nm).

-

The wavelength of maximum absorption (λmax) for the intramolecular charge transfer band is determined for each solvent.

The following diagram illustrates the general workflow for this experimental procedure.

Logical Relationship of Solvatochromism

The observed solvatochromic shifts can be rationalized by considering the electronic structure of the dye and its interaction with the solvent molecules. The following diagram illustrates the logical relationship between the dye's properties, the solvent's characteristics, and the resulting spectral shift.

Conclusion

The solvatochromic behavior of this compound and its analogues provides a clear demonstration of the influence of the solvent environment on the electronic properties of a dye molecule. The observed positive solvatochromism, characterized by a bathochromic shift with increasing solvent polarity, is consistent with the stabilization of the more polar excited state in polar solvents. For researchers in drug development and materials science, understanding these fundamental interactions is crucial for predicting molecular behavior in different environments, designing novel sensor materials, and optimizing reaction conditions. The straightforward experimental protocol outlined in this guide offers a robust method for quantifying these effects and furthering our understanding of solute-solvent dynamics.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of C.I. Disperse Blue 102. Due to the limited availability of public data specific to this compound, this guide synthesizes information from studies on structurally similar azo dyes, particularly those containing a 2-amino-5-nitrothiazole (B118965) moiety, to project the likely thermal behavior of this dye. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various applications where thermal stability is a critical parameter.

Introduction to this compound

This compound is a single azo disperse dye characterized by its vibrant blue color.[1] Chemically, it is synthesized by the diazotization of 2-amino-5-nitrothiazole and subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1] Its primary application lies in the dyeing of hydrophobic fibers such as polyester.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| C.I. Name | This compound | [1] |

| CAS Number | 12222-97-8 | [1] |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1] |

| Molecular Weight | 365.41 g/mol | [1] |

| Chemical Structure | Single azo class | [1] |

| IUPAC Name | 3-[ethyl-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]propane-1,2-diol | [3] |

Thermal Stability of this compound

The thermal stability of a dye is a critical factor that influences its processing, application, and longevity. For disperse dyes, thermal stability is often discussed in the context of sublimation and thermomigration, particularly in textile applications where heat-setting processes are common.[4]

Thermogravimetric Analysis (TGA)

Table 2: Projected Thermogravimetric Analysis (TGA) Data for this compound (Based on Analogy with Structurally Similar Azo Dyes)

| Parameter | Projected Temperature Range (°C) | Analytical Technique | Remarks |

| Onset Decomposition Temperature (Tonset) | 200 - 260 | TGA | The temperature at which significant mass loss begins. This is a conservative estimate based on data for similar azo dyes.[5] |

| Peak Decomposition Temperature (Tpeak) | 270 - 350 | DTG | The temperature at which the maximum rate of mass loss occurs. The presence of the nitro group and the thiazole (B1198619) ring may influence this temperature. |

| Mass Loss at 500 °C | > 60% | TGA | A significant portion of the dye is expected to have degraded by this temperature. |

| Final Residue at 800 °C | Variable | TGA | The amount of char residue can depend on the dye's structure and the experimental atmosphere (inert or oxidative). |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be used to determine the melting point and other thermal transitions of the dye. A study on a polymorphic azo dye derived from 2-amino-5-nitrothiazole indicated a melting temperature of approximately 208 °C.[6] It is plausible that this compound exhibits a similar melting point.

Degradation Pathways of this compound

The thermal degradation of azo dyes in an inert atmosphere is primarily initiated by the homolytic cleavage of the C-N and N=N bonds.[5] The azo group is the most susceptible to thermal decomposition, leading to the formation of nitrogen gas and various aromatic free radicals.[7]

The proposed degradation pathway for this compound involves the initial scission of the azo linkage, resulting in the formation of two primary radical fragments: one derived from the 2-amino-5-nitrothiazole moiety and the other from the substituted aniline (B41778) coupler. These highly reactive radicals can then undergo a series of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of smaller volatile compounds.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a general methodology for the thermal degradation analysis of this compound using TGA.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample: 5-10 mg of high-purity this compound powder.

-

Crucible: Inert sample pan (e.g., alumina (B75360) or platinum).

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, Pyrolysis-GC-MS is a powerful analytical technique.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample: A small amount (µg to mg range) of this compound.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures can be investigated, starting from the onset of decomposition observed in TGA (e.g., 250 °C, 350 °C, and 500 °C).

-

Pyrolysis Time: Typically a few seconds.

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the pyrolysis products.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 30-500.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Conclusion

This technical guide has provided a detailed overview of the thermal stability and potential degradation pathways of this compound. While specific experimental data for this dye is limited, by drawing parallels with structurally related azo dyes, a reasonable projection of its thermal behavior can be made. The provided experimental protocols for TGA and Py-GC-MS offer a solid foundation for researchers to conduct their own analyses and further elucidate the thermal properties of this compound. A thorough understanding of the thermal characteristics of this compound is essential for its effective and safe use in various industrial and scientific applications.

References

Disperse Blue 102: A Technical Guide to Allergic Potential and Sensitization Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 102, a monoazo dye, is utilized in the textile industry for dyeing synthetic fibers. While it is recognized as a potential skin sensitizer (B1316253), a comprehensive toxicological profile, particularly regarding its quantitative allergic potential and the precise molecular mechanisms of sensitization, remains an area of active investigation. This technical guide synthesizes the available scientific information on the allergic potential of this compound, drawing upon data from structurally related disperse dyes to elucidate its likely sensitization mechanisms. The document details the key events in the Adverse Outcome Pathway (AOP) for skin sensitization, provides an overview of relevant experimental protocols for assessing sensitization potential, and presents signaling pathways involved in the immune response to chemical haptens. This guide is intended to serve as a resource for researchers and professionals involved in the safety assessment of chemicals and the development of safer alternatives.

Introduction

Disperse dyes are a class of water-insoluble colorants primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. Their small molecular size facilitates penetration into the fiber matrix. However, this property also allows for their potential migration from textiles onto the skin, where they can act as haptens, initiating an allergic immune response.[1] this compound is a member of the azo dye class, a group of compounds known to be implicated in allergic contact dermatitis.[2] Although listed as an allergen by the EU Commission, there is a noted lack of extensive patch testing data for this compound specifically.[3] This guide will, therefore, leverage data from closely related and well-studied disperse dyes, such as Disperse Blue 106 and Disperse Blue 124, to infer the potential hazards and sensitization mechanisms of this compound.

Allergic Potential and Sensitization Potency

Quantitative Data from In Vivo and In Vitro Studies

The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals and provides a quantitative measure of the proliferative response of lymphocytes in the draining lymph nodes. The result is often expressed as the EC3 value, which is the estimated concentration of a chemical required to produce a Stimulation Index (SI) of 3.[4] A lower EC3 value indicates a more potent sensitizer.

In vitro methods, such as the Loose-fit Coculture-based Sensitization Assay (LCSA), provide an alternative to animal testing and can categorize sensitizers based on their effects on cultured human cells.

Table 1: Sensitizing Potency of Selected Disperse Dyes

| Dye Name | Chemical Class | In Vivo Assay (LLNA) | In Vitro Assay (LCSA) |

| EC3 Value (%) [5] | Categorization [6] | ||

| Disperse Blue 106 | Anthraquinone | 0.01 | Extreme Sensitizer |

| Disperse Blue 124 | Azo | 0.003[7] | Extreme Sensitizer[6] |

| Disperse Red 1 | Azo | 3[7] | Extreme Sensitizer[6] |

| Disperse Orange 37 | Azo | 10[7] | Extreme Sensitizer[6] |

| Disperse Yellow 3 | Azo | >30[7] | Extreme Sensitizer[6] |

Note: The data presented for Disperse Blue 106 and other dyes are intended to provide a comparative context for the potential potency of this compound.

Mechanism of Sensitization: The Adverse Outcome Pathway (AOP)

The process of skin sensitization by chemical allergens is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.[8]

Key Event 1: Haptenation - Covalent Binding to Skin Proteins

The molecular initiating event in skin sensitization is the covalent binding of a small, reactive chemical (a hapten) to endogenous skin proteins.[1] Disperse dyes, including this compound, are generally considered to be haptens or prohaptens (requiring metabolic activation to become reactive).[1] As an azo dye, this compound possesses electrophilic characteristics that make it susceptible to nucleophilic attack from amino acid residues on skin proteins, such as cysteine and lysine, forming a hapten-protein conjugate.[2] This modified protein is then recognized as foreign by the immune system.

Key Event 2: Keratinocyte Activation

Following haptenation, keratinocytes, the primary cells of the epidermis, become activated. This activation is characterized by the release of pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, and TNF-α.[8] These signaling molecules create an inflammatory microenvironment that is crucial for the subsequent steps in the sensitization process. Studies on other disperse dyes have shown their ability to induce inflammatory responses in keratinocyte cell lines.[9]

Key Event 3: Dendritic Cell Activation and Maturation

Dendritic cells (DCs), particularly Langerhans cells in the epidermis, are professional antigen-presenting cells that play a central role in initiating the adaptive immune response.[10] Immature DCs in the skin recognize and internalize the hapten-protein conjugates. The inflammatory signals from activated keratinocytes, along with direct interaction with the hapten, trigger DC activation and maturation.[10] This process involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules on the DC surface, and their migration from the skin to the draining lymph nodes.[11]

Key Event 4: T-Cell Proliferation and Differentiation

In the draining lymph nodes, mature DCs present the processed haptenated peptides to naive T-lymphocytes. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells.[12] This establishes a state of immunologic memory, and upon subsequent exposure to the same hapten, a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis, is elicited.

Experimental Protocols for Assessing Sensitization Potential

A variety of in vivo, in vitro, and in chemico methods are available to assess the skin sensitization potential of chemicals. These assays are designed to evaluate the key events in the AOP for skin sensitization.

Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for quantifying the sensitization potential of a chemical.

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. A significant increase in lymphocyte proliferation, measured by the incorporation of a radiolabeled DNA precursor or other methods, indicates a sensitization response.[12]

-

Methodology:

-

Animal Model: Typically, CBA/J or CBA/Ca mice are used.

-

Dose Preparation: At least three concentrations of the test substance are prepared in a suitable vehicle (e.g., acetone/olive oil). A vehicle control and a positive control are also included.

-

Application: A defined volume of the test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine). After a set time, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

-

Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[12] The EC3 value is then calculated.[4]

-

Guinea Pig Maximization Test (GPMT)

The GPMT is another in vivo method for identifying skin sensitizers.

-

Principle: The test involves an induction phase to sensitize the guinea pigs and a subsequent challenge phase to elicit an allergic reaction.[13]

-

Methodology:

-

Induction Phase:

-

Intradermal Induction: The test substance, with and without Freund's Complete Adjuvant, is injected intradermally into the scapular region of the guinea pigs.[13]

-

Topical Induction: One week later, the same area is treated with the test substance applied topically under an occlusive patch for 48 hours.[13]

-

-

Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance applied topically to a different site.

-

Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.[13]

-

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization.

-

Principle: This assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which mimic the nucleophilic sites on skin proteins.[2]

-

Methodology:

-

Incubation: The test chemical is incubated with the cysteine- and lysine-containing peptides for a defined period.

-

Analysis: The remaining concentration of the peptides is measured using high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of peptide depletion is calculated. Based on the depletion values, the chemical is categorized into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[2]

-

KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the AOP, keratinocyte activation.

-

Principle: This cell-based reporter gene assay uses an immortalized human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be quantified by luminescence.[8]

-

Methodology:

-

Cell Culture: KeratinoSens™ cells are seeded in 96-well plates.

-

Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

-

Luminescence Measurement: The luciferase activity is measured using a luminometer after the addition of a substrate.

-

Data Analysis: The concentration at which the luciferase signal is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold.[8]

-

Visualizations of Key Processes

Signaling Pathway of Skin Sensitization

Experimental Workflow of the Murine Local Lymph Node Assay (LLNA)

Logical Relationship of In Vitro/In Chemico Assays to the AOP

Conclusion

This compound is recognized as a potential skin sensitizer, and based on data from structurally similar azo and disperse dyes, it is likely to be a potent allergen. The mechanism of sensitization is expected to follow the established AOP for skin sensitization, initiated by haptenation of skin proteins, followed by keratinocyte and dendritic cell activation, and culminating in the generation of a specific T-cell memory response. While direct quantitative data for this compound remains a data gap, the experimental protocols and mechanistic understanding provided in this guide offer a robust framework for its safety assessment. Further investigation using in vitro and in chemico methods is recommended to definitively characterize the sensitization potential of this compound and to support the development of safer alternatives in the textile industry.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ftp.cdc.gov [ftp.cdc.gov]

- 5. Potency and risk assessment of a skin-sensitizing disperse dye using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vitro characterization of cutaneous immunotoxicity of immortalized human keratinocytes (HaCaT) exposed to reactive and disperse textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dendritic cell activation induced by various stimuli, e.g. exposure to microorganisms, their products, cytokines, and simple chemicals as well as adhesion to extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the History and Development of Thiazole Azo Dyes, Featuring Disperse Blue 102

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole (B1198619) azo dyes represent a significant class of synthetic colorants characterized by the presence of both a thiazole ring and an azo group (–N=N–). This combination imparts unique chromophoric properties, leading to a wide range of vibrant colors and making them suitable for dyeing hydrophobic fibers like polyester. A prominent member of this class is Disperse Blue 102, a dye known for its application in the textile industry. Beyond their use as colorants, thiazole derivatives have garnered substantial interest in the field of drug development due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of thiazole azo dyes, with a particular focus on this compound. It further explores the burgeoning role of these compounds as scaffolds in medicinal chemistry, detailing their anticancer and antibacterial properties with a focus on their mechanisms of action.

Introduction: A Historical Perspective

The development of synthetic dyes in the 19th century revolutionized the textile industry, and the subsequent exploration of heterocyclic chemistry in the 20th century led to the discovery of new classes of dyes with improved properties. Thiazole, a sulfur and nitrogen-containing heterocycle, proved to be a valuable component in dye chemistry. The incorporation of the thiazole ring into an azo dye structure was found to enhance the dye's affinity for synthetic fibers and often resulted in brilliant hues with good fastness properties.

Disperse dyes, a class of non-ionic dyes with low water solubility, were specifically developed for dyeing hydrophobic synthetic fibers like cellulose (B213188) acetate (B1210297) and later, polyester. The synthesis of this compound, which involves the diazotization of 5-nitrothiazol-2-amine and its subsequent coupling with an aniline (B41778) derivative, exemplifies the application of thiazole chemistry in the creation of commercially important disperse dyes.[1]

In recent decades, the focus of thiazole chemistry has expanded significantly beyond colorants. The thiazole ring is a key structural motif in numerous biologically active compounds, including pharmaceuticals. This has spurred extensive research into the synthesis and evaluation of novel thiazole derivatives for a range of therapeutic applications, including oncology and infectious diseases.

Synthesis of Thiazole Azo Dyes

The general synthetic route for thiazole azo dyes involves a two-step process: diazotization followed by coupling.

Diazotization of 2-Aminothiazoles

The first step is the conversion of a primary aromatic amine, in this case, a 2-aminothiazole (B372263) derivative, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling

The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aniline derivative, in an electrophilic aromatic substitution reaction. The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.

Synthesis of this compound

This compound is synthesized via the diazotization of 5-nitrothiazol-2-amine, followed by coupling with 1-(ethyl(m-tolyl)amino)propane-1,2-diol.[1]

Properties of Thiazole Azo Dyes

Spectroscopic Properties

The color of thiazole azo dyes is a result of the extended π-electron system created by the conjugation of the thiazole ring, the azo bridge, and the aromatic ring of the coupling component. The position and nature of substituents on these aromatic rings can significantly influence the absorption maximum (λmax) and the molar extinction coefficient (ε), thereby tuning the color and color strength of the dye.

Table 1: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [1] |

| Molecular Weight | 365.41 g/mol | [1] |

| Appearance | Dark blue uniform powder | [1] |

| λmax | Not specified |

Fastness Properties

For textile applications, the fastness properties of a dye are critical. These properties describe the resistance of the color to various environmental factors encountered during the manufacturing and use of the textile product. Key fastness properties for disperse dyes include light fastness, wash fastness, and sublimation fastness.

Table 2: Fastness Properties of Selected Thiazole Azo Dyes

| Dye | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) | Reference |

| This compound | Moderate | Very Good | Good | [2] |

| Disperse Blue 77 | - | Excellent | Excellent | [3] |

| A novel blue disperse dye | - | Excellent | Excellent | [4] |

Note: Ratings are typically on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for other fastness properties (where 5 is the best).

Applications of Thiazole Azo Dyes

Textile Dyeing

The primary application of thiazole azo dyes like this compound is in the dyeing of hydrophobic synthetic fibers, particularly polyester. Their non-ionic nature and low water solubility make them suitable for the disperse dyeing process, where the dye is applied from a fine aqueous dispersion and diffuses into the fiber at high temperatures.

Biomedical Applications & Drug Development

The thiazole moiety is a key pharmacophore in a wide range of biologically active molecules. This has led to extensive research into thiazole azo dyes as potential therapeutic agents.

Numerous studies have demonstrated the potent anticancer activity of thiazole azo derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 3: Anticancer Activity of Selected Thiazole Azo Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Azo Derivative 1 | MCF-7 (Breast) | 0.09 | [5] |

| Thiazole Azo Derivative 2 | HT-29 (Colon) | 0.11 | [5] |

| Thiazole Azo Derivative 3 | HeLa (Cervical) | 3.2 | [5] |

| Thiazole Azo Derivative 4 | T-24 (Bladder) | 1.5 | [5] |

| Thiazole Azo Derivative 5 | A549 (Lung) | 11.07 (µg/mL) | [6] |

Thiazole azo compounds have also shown promising activity against a range of bacterial pathogens. Their mechanism of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Table 4: Antibacterial Activity of Selected Thiazole Azo Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole Azo Derivative A | Staphylococcus aureus | 78.12 | [7] |

| Thiazole Azo Derivative B | Escherichia coli | 12.5-200 | [8] |

| Thiazole Azo Derivative C | Bacillus subtilis | 4.51 |

Experimental Protocols

General Synthesis of a Thiazole Azo Dye

Diazotization:

-

Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1-1.2 equivalents) in concentrated sulfuric acid (nitrosylsulfuric acid) while maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.

Azo Coupling:

-

Dissolve the coupling component (1 equivalent) in a suitable solvent (e.g., acetic acid or an aqueous alkaline solution).

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for several hours until the coupling reaction is complete (monitored by TLC).

-

Isolate the precipitated dye by filtration, wash with cold water, and dry.

-

Purify the crude dye by recrystallization from a suitable solvent.

Protocol for MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Compound: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. It exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. Several thiazole azo derivatives have been shown to inhibit VEGFR-2, thereby blocking this pro-angiogenic signaling and exhibiting anticancer effects.

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole azo dyes.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new thiazole azo dyes as potential therapeutic agents follows a structured workflow that encompasses chemical synthesis, purification, characterization, and comprehensive biological evaluation.

Caption: Experimental workflow for the development of thiazole azo dyes.

Conclusion and Future Directions

Thiazole azo dyes, originally developed for their coloring properties in the textile industry, have emerged as a versatile and promising class of compounds for drug discovery and development. The synthetic accessibility of these molecules allows for the creation of large and diverse chemical libraries for biological screening. The potent anticancer and antibacterial activities exhibited by many thiazole azo derivatives highlight their potential as lead compounds for the development of novel therapeutics.

Future research in this area will likely focus on several key aspects:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective inhibitors of specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide lead optimization and identify potential biomarkers for patient stratification.

-

Expansion of Therapeutic Applications: Investigating the potential of thiazole azo dyes for the treatment of other diseases, such as inflammatory disorders and viral infections.

-

Development of Drug Delivery Systems: Formulating promising lead compounds to improve their pharmacokinetic properties, such as solubility, bioavailability, and targeted delivery to diseased tissues.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. elac.edu [elac.edu]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Disperse Blue 102 mechanism of dyeing polyester fibers

An In-depth Technical Guide to the Dyeing Mechanism of Polyester (B1180765) Fibers with Disperse Blue 102

Abstract

This technical guide provides a comprehensive examination of the core mechanism by which polyester fibers are dyed with C.I. This compound. Polyester, a hydrophobic and highly crystalline synthetic fiber, presents unique challenges for coloration.[1][2] Dyeing is achieved using non-ionic disperse dyes, which possess low water solubility and can penetrate the compact fiber structure under specific conditions.[2][3] This document details the physicochemical principles governing the dye-fiber interaction, including the multi-step dyeing process, the thermodynamics and kinetics of dye uptake, and the critical role of process parameters such as temperature and pH. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and scientists in textile chemistry and material science.

Core Components of the Dyeing System

The Substrate: Polyester (PET) Fiber

Polyester, chemically known as polyethylene (B3416737) terephthalate (B1205515) (PET), is a synthetic polymer characterized by its hydrophobic nature and tightly packed, crystalline structure.[1][4][5] This molecular arrangement results in very low moisture absorption and a lack of ionic groups, rendering it unreceptive to most water-soluble dye classes.[1][2] A key property of polyester is its glass transition temperature (Tg), which is approximately 80°C.[6] Below this temperature, the polymer chains are rigid, and the fiber is virtually undyeable. Above the Tg, the amorphous regions of the polymer gain mobility, increasing the intermolecular spaces (free volume) and allowing small dye molecules to diffuse into the fiber matrix.[2]

The Dye: C.I. This compound

This compound is a non-ionic, single azo dye with low molecular weight, specifically designed for coloring hydrophobic fibers.[7][8] Its minimal water solubility is a defining characteristic, necessitating its application from a fine aqueous dispersion.[9][10][11]

Table 1: Chemical Properties of C.I. This compound

| Property | Value | Reference |

|---|---|---|

| C.I. Name | This compound | [7] |

| CAS Registry Number | 12222-97-8 | [7] |

| Molecular Formula | C₁₅H₁₉N₅O₄S | [7][12][13] |

| Molecular Weight | 365.41 g/mol | [7][12] |

| Chemical Class | Monoazo | [7][8] |

| Solubility | Sparingly soluble in water |[9][10] |

The Dyeing Mechanism: A Solid-Solution Model

The dyeing of polyester with disperse dyes is best described as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[14][15] The mechanism involves a sequence of reversible steps, with the dye ultimately becoming physically entrapped within the fiber's amorphous regions.[11]

-

Dispersion in the Aqueous Phase : The dye, being sparingly soluble, is milled into fine particles and added to the dyebath with a dispersing agent. This creates a stable dispersion of dye aggregates alongside a small concentration of dissolved single dye molecules.[9][15][16]

-

Adsorption onto the Fiber Surface : The single dye molecules in solution migrate to the surface of the polyester fiber and are adsorbed.[9][17] An equilibrium is established between the dissolved dye, the dispersed dye aggregates, and the surface-adsorbed dye.

-

Diffusion into the Fiber Matrix : This is the crucial, rate-determining step.[9] At temperatures above the fiber's Tg (typically 125-135°C for high-temperature dyeing), the polymer chains gain mobility, causing the fiber to swell.[11][18] This creates transient voids, allowing the adsorbed dye molecules to diffuse from the surface into the fiber's amorphous interior.[9][17][18]

Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily Van der Waals forces and hydrogen bonds between the dye's polar groups and the ester groups of the polyester.[2][11][17] As the temperature is lowered, the fiber structure contracts, physically trapping the dye molecules.[11]

Caption: The mechanism of disperse dyeing on polyester fibers.

Thermodynamics and Kinetics

Thermodynamic Principles

The transfer of disperse dye from the aqueous phase to the polyester fiber is a spontaneous process. Thermodynamic studies show that the dyeing process is endothermic and driven by a significant increase in entropy.[19]

-